4-Ethyl-3-nitroaniline

Descripción general

Descripción

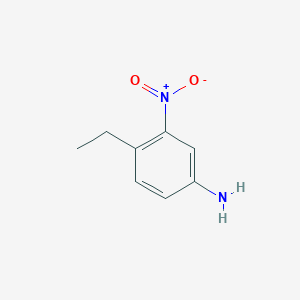

4-Ethyl-3-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitroaniline typically involves the nitration of 4-ethylaniline. The process begins with the addition of 4-ethylaniline to sulfuric acid, followed by cooling the mixture to 8°C. A mixture of nitric acid and sulfuric acid is then added while maintaining the temperature below 0°C. The reaction mixture is stirred for an hour, poured into ice, and the resulting precipitate is filtered and washed with water. The solid is then neutralized with ammonium hydroxide and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Reduction: 4-Ethyl-3-phenylenediamine.

Substitution: 4-Ethyl-3-nitro-2-chloroaniline (for halogenation).

Oxidation: 4-Nitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-Ethyl-3-nitroaniline is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Materials Science: In the development of polymers and advanced materials with specific electronic and optical properties.

Biological Studies: As a model compound in studies of nitroaromatic compound metabolism and toxicity.

Industrial Applications: In the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Ethyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.

Comparación Con Compuestos Similares

4-Methyl-3-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

4-Ethyl-2-nitroaniline: Nitro group positioned at the second position instead of the third.

4-Ethyl-3-aminobenzoic acid: Carboxylic acid group instead of a nitro group.

Uniqueness: 4-Ethyl-3-nitroaniline is unique due to the specific positioning of the ethyl and nitro groups, which influences its reactivity and applications. The combination of these substituents provides distinct electronic and steric properties, making it valuable in specific synthetic and industrial processes.

Actividad Biológica

4-Ethyl-3-nitroaniline (C8H10N2O2), a nitroaniline derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.

This compound is characterized by the presence of an ethyl group and a nitro group attached to an aniline backbone. Its molecular structure can be represented as follows:

- Molecular Formula: C8H10N2O2

- Molecular Weight: 166.18 g/mol

- CAS Number: 93-56-9

The synthesis of this compound typically involves the nitration of 4-ethyl aniline using nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the meta position relative to the amino group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various nitroaniline derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

This antimicrobial activity may be attributed to the nitro group, which is known to interfere with bacterial DNA synthesis and function.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. The compound was tested against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

The IC50 values indicate that while the compound exhibits cytotoxic effects, it is less potent compared to other known anticancer agents.

Case Studies

- Antiviral Activity : A recent study explored the antiviral potential of nitroanilines, including this compound, against various viruses such as influenza and Coxsackie B3 virus. The compound showed moderate inhibitory effects, suggesting further investigation into its mechanism of action could yield promising results for antiviral drug development .

- Environmental Impact : Research on the biodegradation of nitroanilines highlighted that microorganisms can effectively degrade compounds like this compound in contaminated environments. This finding is crucial for developing bioremediation strategies for industrial waste containing such compounds .

Toxicological Considerations

While this compound shows beneficial biological activities, its toxicity must be considered. According to toxicological assessments, exposure can lead to skin irritation and potential carcinogenic effects upon prolonged exposure. The NIOSH Occupational Exposure Banding Process categorizes it as a substance requiring careful handling due to its toxicological profile .

Propiedades

IUPAC Name |

4-ethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUXCBBKYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.